DIMETHYL 5-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE
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Overview
Description
Dimethyl 5-{[2-(4-fluorophenyl)acetyl]amino}isophthalate is an organic compound with the molecular formula C18H16FNO5. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogens is substituted with a 2-(4-fluorophenyl)acetylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[2-(4-fluorophenyl)acetyl]amino}isophthalate typically involves the following steps:
Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl isophthalate.
Acylation: The dimethyl isophthalate is then reacted with 2-(4-fluorophenyl)acetyl chloride in the presence of a base, such as pyridine, to introduce the 2-(4-fluorophenyl)acetyl group.
Amidation: Finally, the acylated product is treated with ammonia or an amine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[2-(4-fluorophenyl)acetyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Dimethyl 5-{[2-(4-fluorophenyl)acetyl]amino}isophthalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which dimethyl 5-{[2-(4-fluorophenyl)acetyl]amino}isophthalate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the 2-(4-fluorophenyl)acetylamino group, making it less complex and potentially less active in certain applications.
Dimethyl 5-aminoisophthalate: Contains an amino group instead of the 2-(4-fluorophenyl)acetylamino group, which could result in different reactivity and applications.
Uniqueness
Dimethyl 5-{[2-(4-fluorophenyl)acetyl]amino}isophthalate is unique due to the presence of the 2-(4-fluorophenyl)acetylamino group, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
dimethyl 5-[[2-(4-fluorophenyl)acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c1-24-17(22)12-8-13(18(23)25-2)10-15(9-12)20-16(21)7-11-3-5-14(19)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVLVTUSZCBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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